Cancer-Targeting Compound 1

Description

Properties

IUPAC Name |

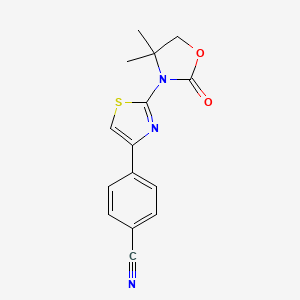

4-[2-(4,4-dimethyl-2-oxo-1,3-oxazolidin-3-yl)-1,3-thiazol-4-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-15(2)9-20-14(19)18(15)13-17-12(8-21-13)11-5-3-10(7-16)4-6-11/h3-6,8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHKCEIOFAUDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)N1C2=NC(=CS2)C3=CC=C(C=C3)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Advent of a New Era in Oncology: A Technical Guide to the Discovery and Synthesis of Sotorasib

For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy, its high affinity for GTP and the absence of discernible binding pockets presenting a formidable challenge to drug developers. The discovery and development of Sotorasib (formerly AMG 510), a first-in-class, orally bioavailable, and irreversible inhibitor of the KRAS G12C mutation, represents a paradigm shift in precision oncology. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Sotorasib, tailored for researchers, scientists, and drug development professionals.

Discovery of Sotorasib: Targeting the "Undruggable"

The journey to Sotorasib's discovery was paved with innovative structural biology and medicinal chemistry. The KRAS G12C mutation, present in approximately 13% of non-small cell lung cancers (NSCLC), 3-5% of colorectal cancers, and 1-3% of other solid tumors, introduces a reactive cysteine residue. This unique feature became the focal point for the development of covalent inhibitors.

A significant breakthrough was the identification of a cryptic "switch-II" pocket that is accessible only in the inactive, GDP-bound state of the KRAS G12C protein. Structure-based drug design efforts were then initiated to develop small molecules that could bind to this pocket and form a covalent bond with the mutant cysteine. This led to the identification of a novel quinazolinone scaffold, which, after extensive optimization, yielded Sotorasib. This pioneering approach effectively locks the KRAS G12C protein in its inactive conformation, thereby inhibiting downstream oncogenic signaling.

Mechanism of Action: Irreversible Inhibition of KRAS G12C

Sotorasib exerts its therapeutic effect through a highly specific and covalent mechanism of action. The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell proliferation.

Sotorasib is designed to specifically target the cysteine residue at position 12 of the mutant KRAS protein. It forms an irreversible covalent bond with this cysteine, trapping the KRAS G12C protein in its inactive GDP-bound state. This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream signaling pathways crucial for cancer cell growth and survival, most notably the MAPK and PI3K pathways. The high selectivity of Sotorasib for the mutant protein minimizes off-target effects, as the wild-type KRAS protein lacks the targetable cysteine residue.

KRAS Signaling Pathway and Sotorasib's Point of Inhibition.

Synthesis of Sotorasib

The synthesis of Sotorasib is a multi-step process that has been optimized for large-scale manufacturing. The key steps involve the construction of the core heterocyclic structure, followed by the introduction of the key functional groups responsible for its covalent binding and biological activity.

A detailed, multi-step synthesis has been developed, with a commercial process that provides Sotorasib in high purity and yield. The process begins with the amidation of a nicotinic acid derivative, followed by a series of reactions including a base-mediated cyclization to form a pyrimidine (B1678525) dione (B5365651) intermediate. A critical step is the classical resolution of atropisomers to isolate the desired active form. Subsequent steps involve a Suzuki coupling, a nucleophilic aromatic substitution, and finally, the introduction of the acrylamide (B121943) group which is crucial for the covalent interaction with the cysteine residue of KRAS G12C. The overall yield of the commercial process has been reported to be approximately 65%.

High-Level Workflow of Sotorasib Synthesis.

Quantitative Data Summary

The efficacy and pharmacokinetic profile of Sotorasib have been extensively evaluated in preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical Activity of Sotorasib

| Assay | Cell Line | IC50 Value |

| p-ERK1/2 Inhibition | MIA PaCa-2 | 0.01 µM |

| Cellular Viability | NCI-H358 | ~0.006 µM |

| Cellular Viability | MIA PaCa-2 | ~0.009 µM |

Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 Trial)

| Parameter | Value |

| Objective Response Rate (ORR) | 37.1% |

| Disease Control Rate (DCR) | 80.6% |

| Median Duration of Response (DoR) | 11.1 months |

| Median Progression-Free Survival (PFS) | 6.8 months |

| Median Overall Survival (OS) | 12.5 months |

Table 3: Pharmacokinetic Parameters of Sotorasib in Humans (960 mg once daily)

| Parameter | Value |

| Cmax (µg/mL) | 7.50 |

| Tmax (hours) | 2.0 |

| AUC0-24h (h*µg/mL) | 65.3 |

| Volume of Distribution (L) | 211 |

| Protein Binding (%) | 89 |

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the cytotoxic effect of Sotorasib on KRAS G12C mutant cancer cells.

Materials:

-

KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)

-

KRAS wild-type or non-G12C mutant cell lines (e.g., A549) for selectivity assessment

-

Complete cell culture medium

-

Sotorasib stock solution in DMSO

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Sotorasib in complete medium. Remove the existing medium from the wells and add 100 µL of the Sotorasib dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for p-ERK1/2 Inhibition

Objective: To assess the inhibitory effect of Sotorasib on the KRAS downstream signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

KRAS G12C mutant cell line (e.g., MIA PaCa-2)

-

Complete cell culture medium and serum-free medium

-

Sotorasib stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2), anti-total-ERK1/2, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 24 hours. Treat the cells with various concentrations of Sotorasib for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total-ERK. Plot the percentage of inhibition against the Sotorasib concentration to determine the IC50 value.

Workflow for Western Blot Analysis of p-ERK Inhibition.

Conclusion

Sotorasib has emerged as a landmark achievement in the field of oncology, demonstrating that the once "undruggable" KRAS oncogene can be successfully targeted. Its discovery, rooted in a deep understanding of structural biology and innovative medicinal chemistry, has provided a much-needed therapeutic option for patients with KRAS G12C-mutated cancers. This technical guide offers a comprehensive overview of the key aspects of Sotorasib's development, from its rational design and synthesis to its preclinical and clinical validation. The continued exploration of KRAS biology and the development of novel therapeutic strategies will undoubtedly build upon the groundbreaking success of Sotorasib.

An In-depth Technical Guide on the In Vitro Mechanism of Action of Vemurafenib (Cancer-Targeting Compound 1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro mechanism of action of Vemurafenib (B611658), a potent and selective inhibitor of the BRAF V600E mutated kinase. It includes quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

Vemurafenib is a small molecule inhibitor that specifically targets the ATP-binding domain of the constitutively active BRAF V600E mutant protein.[1][2] This mutation, a substitution of valine with glutamic acid at position 600, is found in approximately 50% of melanomas and leads to the constant activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][3][4][5][6] By binding to the mutated BRAF kinase, Vemurafenib blocks its activity, leading to the inhibition of downstream signaling through MEK and ERK.[1][7][8] This ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells harboring the BRAF V600E mutation.[1][2][7]

Quantitative Data Summary

The in vitro potency of Vemurafenib has been characterized across various melanoma cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values demonstrate the compound's high potency against cell lines with the BRAF V600E mutation and its selectivity over BRAF wild-type cells.

| Cell Line | BRAF Mutation Status | Vemurafenib IC50 (µM) | Reference |

| A375 | V600E | 0.0319 - 0.2483 | [9][10][11] |

| WM793B | V600E | 0.626 | [11] |

| HT29 (colorectal) | V600E | 0.025 - 0.35 | [12] |

| Colo205 (colorectal) | V600E | 0.025 - 0.35 | [12] |

| A375 (Vemurafenib Resistant) | V600E | 5 - 7.167 | [9][11] |

| WM793B (Vemurafenib Resistant) | V600E | 20.50 | [11] |

Signaling Pathway Diagrams

The following diagrams illustrate the MAPK signaling pathway and the mechanism of action of Vemurafenib.

References

- 1. benchchem.com [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Vemurafenib Therapy and BRAF and NRAS Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. benchchem.com [benchchem.com]

- 6. MAPK pathway inhibition induces MET and GAB1 levels, priming BRAF mutant melanoma for rescue by hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. storage.imrpress.com [storage.imrpress.com]

- 10. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Molecular Target Identification of Cancer-Targeting Compound CTX-1: A Technical Guide

Introduction

Phenotypic screening, which assesses a compound's effect on cellular behavior, is a powerful method for discovering novel bioactive molecules. However, the critical next step—identifying the specific molecular target responsible for the observed phenotype—presents a significant challenge. Elucidating the mechanism of action is essential for optimizing lead compounds, predicting potential toxicities, and developing rational combination therapies.[1][2]

CTX-1 was initially identified in a high-throughput screen for its potent anti-proliferative effects against non-small-cell lung cancer (NSCLC) cell lines. This guide outlines the multi-pronged approach undertaken to deconvolve its mechanism and pinpoint its direct binding partner within the complex cellular proteome. The strategy integrates complementary techniques to generate and validate a primary target hypothesis.[3]

Initial Phenotypic Screening & Profiling

The initial characterization of CTX-1 involved assessing its cytotoxic and anti-proliferative activity across a panel of human cancer cell lines. Cell viability was measured using a standard resazurin-based assay after 72 hours of compound exposure.

Quantitative Analysis of CTX-1 In Vitro Activity

CTX-1 demonstrated potent, single-digit micromolar to nanomolar activity, with particular sensitivity observed in cell lines known to be dependent on receptor tyrosine kinase signaling, such as NCI-H1975, which harbors EGFR mutations.[4]

| Cell Line | Cancer Type | Key Mutations | IC50 (µM) for CTX-1 |

| A549 | NSCLC (Adenocarcinoma) | KRAS G12S | 8.52 |

| NCI-H1975 | NSCLC (Adenocarcinoma) | EGFR L858R, T790M | 0.095 |

| HCC827 | NSCLC (Adenocarcinoma) | EGFR del E746-A750 | 0.045 |

| HCT116 | Colorectal Carcinoma | KRAS G13D | > 25 |

| MCF-7 | Breast Carcinoma | PIK3CA E545K | 15.7 |

Table 1: Anti-proliferative activity of CTX-1 across various cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment. Data represent the mean of three independent experiments.

Integrated Target Identification Workflow

To identify the molecular target of CTX-1, a systematic workflow was designed, beginning with broad, unbiased approaches and converging on specific validation assays. This strategy aims to build a robust case for target engagement by providing orthogonal lines of evidence.

Experimental Protocols and Results

Affinity-Based Target Discovery: Pull-Down with Mass Spectrometry

This approach uses a modified version of the bioactive compound to "fish" for its binding partners from a complex protein mixture.[2][5]

Experimental Protocol:

-

Probe Synthesis: CTX-1 was synthesized with a hexanoic acid linker terminating in a biotin (B1667282) molecule (CTX-1-Biotin). The linker position was chosen based on SAR data to minimize disruption of bioactivity.

-

Lysate Preparation: NCI-H1975 cells were grown to 80% confluency, harvested, and lysed in non-denaturing lysis buffer containing protease and phosphatase inhibitors. Total protein concentration was quantified via BCA assay.

-

Affinity Pull-Down: 5 mg of total protein lysate was pre-cleared with streptavidin-agarose beads. The cleared lysate was then incubated with 50 µL of streptavidin beads pre-saturated with either CTX-1-Biotin or a biotin-only control for 4 hours at 4°C.

-

Washing and Elution: Beads were washed five times with lysis buffer to remove non-specific binders. Bound proteins were eluted by boiling in SDS-PAGE sample buffer.

-

Protein Identification: Eluted proteins were resolved on a 4-12% Bis-Tris gel and visualized with silver stain. Unique bands in the CTX-1-Biotin lane were excised and identified using LC-MS/MS analysis.

Results: Mass spectrometry analysis identified several proteins that were significantly enriched in the CTX-1-Biotin pull-down compared to the control. The Epidermal Growth Factor Receptor (EGFR) was identified as the top candidate based on peptide count and sequence coverage.

| Protein ID (UniProt) | Gene Name | Peptide Count (CTX-1-Biotin) | Peptide Count (Control) | Description |

| P00533 | EGFR | 48 | 1 | Epidermal Growth Factor Receptor |

| P06241 | EPHA2 | 11 | 0 | Ephrin type-A receptor 2 |

| Q02763 | GRB2 | 8 | 2 | Growth factor receptor-bound protein 2 |

Table 2: Top protein candidates identified by affinity chromatography followed by LC-MS/MS analysis from NCI-H1975 cell lysates.

Activity-Based Target Discovery: Kinase Profiling

Based on the initial cell line sensitivity profile and the identification of EGFR, a potent tyrosine kinase, CTX-1 was screened against a panel of recombinant human kinases to assess its inhibitory activity.[6][7]

Experimental Protocol:

-

Assay Platform: The ADP-Glo™ Kinase Assay (Promega) was used, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7][8]

-

Screening: CTX-1 was tested at a fixed concentration of 1 µM in duplicate against a panel of 96 kinases.

-

Reaction Conditions: Kinase reactions were initiated by adding ATP at a concentration equal to the Km for each respective kinase and incubated for 60 minutes at room temperature.[9]

-

Data Analysis: Luminescence was measured, and the percent inhibition was calculated relative to a DMSO vehicle control.

Results: The kinase screen revealed that CTX-1 is a highly potent and selective inhibitor of EGFR. Significant inhibition was also noted for HER2, another member of the ErbB receptor family, but to a lesser extent.

| Kinase Target | Gene Family | % Inhibition at 1 µM CTX-1 |

| EGFR | ErbB | 98.5% |

| HER2 (ErbB2) | ErbB | 75.2% |

| SRC | Src | 15.4% |

| ABL1 | Abl | 8.9% |

| VEGFR2 | VEGFR | 5.1% |

Table 3: Kinase inhibition profile of CTX-1. The compound shows marked selectivity for the EGFR tyrosine kinase.

Target Validation in a Cellular Context

To confirm that CTX-1 inhibits EGFR activity inside cells, we analyzed the phosphorylation status of EGFR and its key downstream effector, AKT.[10]

Experimental Protocol:

-

Cell Treatment: Serum-starved HCC827 cells were treated with 100 nM CTX-1 or DMSO for 2 hours, followed by stimulation with 50 ng/mL EGF for 15 minutes.

-

Lysis and Quantification: Cells were lysed, and protein concentrations were normalized.

-

Immunoblotting: 20 µg of protein per lane was subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), and total AKT. An antibody against β-actin served as a loading control.

Results: Treatment with CTX-1 potently blocked EGF-stimulated autophosphorylation of EGFR at Tyr1068 and subsequently inhibited the phosphorylation of AKT at Ser473, confirming its inhibitory effect on the EGFR signaling cascade in intact cells.

CETSA is a biophysical method that confirms direct binding of a compound to its target in a cellular environment.[11][12] Ligand binding typically stabilizes a protein, increasing its resistance to heat-induced denaturation.[13]

Experimental Protocol:

-

Cell Treatment: Intact NCI-H1975 cells were incubated with 5 µM CTX-1 or DMSO for 1 hour.

-

Thermal Challenge: Cell suspensions were aliquoted and heated to a range of temperatures (48°C to 68°C) for 3 minutes, followed by cooling.

-

Lysis and Separation: Cells were lysed by freeze-thaw cycles. The soluble fraction was separated from aggregated proteins by high-speed centrifugation.

-

Detection: The amount of soluble EGFR remaining in the supernatant at each temperature was quantified by Western blot.

-

Data Analysis: Densitometry was used to plot the fraction of soluble EGFR as a function of temperature, generating a melting curve.

Results: The melting curve for EGFR showed a significant shift to higher temperatures in cells treated with CTX-1, indicating that direct binding of the compound stabilized the EGFR protein against thermal denaturation.

| Treatment | Apparent Melting Temp (Tm) | ΔTm (°C) |

| DMSO (Vehicle) | 54.2°C | - |

| CTX-1 (5 µM) | 60.7°C | +6.5°C |

Table 4: Cellular Thermal Shift Assay (CETSA) results for EGFR in NCI-H1975 cells. The change in melting temperature (ΔTm) confirms direct target engagement by CTX-1.

The Identified Target: EGFR and its Signaling Pathway

The collective evidence strongly indicates that CTX-1 exerts its anti-cancer effects through the direct inhibition of the EGFR tyrosine kinase. EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[14][15][16] Dysregulation of this pathway is a well-established oncogenic driver in several cancers, particularly NSCLC.[4][17]

Conclusion and Future Directions

The systematic application of orthogonal, state-of-the-art techniques successfully identified the Epidermal Growth Factor Receptor (EGFR) as the primary molecular target of the novel compound CTX-1. Affinity proteomics and kinase profiling provided initial, compelling evidence, which was subsequently validated in a cellular context through pathway analysis and direct biophysical measurement of target engagement.

This robust target identification provides a clear mechanistic rationale for the observed anti-proliferative activity of CTX-1. Future work will focus on:

-

Determining the precise binding mode of CTX-1 to EGFR through co-crystallography.

-

Conducting comprehensive selectivity profiling to identify potential off-targets.

-

Evaluating the efficacy of CTX-1 in preclinical in vivo models of EGFR-driven cancers.

This guide demonstrates a successful framework for moving from a phenotypic hit to a validated, mechanism-based drug candidate, a critical journey in the development of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

- 8. benchchem.com [benchchem.com]

- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. tandfonline.com [tandfonline.com]

- 14. sinobiological.com [sinobiological.com]

- 15. tandfonline.com [tandfonline.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Editorial: Recent advances in discovering molecular targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osimertinib (B560133) (formerly AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1][2] It is specifically designed to target both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[3][4][5] A key advantage of osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which minimizes off-target effects and improves its therapeutic index.[1][4][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of osimertinib, presenting key data in structured tables, detailing experimental protocols, and visualizing critical pathways and workflows to support ongoing research and development in targeted oncology.

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions as a covalent inhibitor of mutant EGFR.[1][3] Its structure contains a reactive acrylamide (B121943) group that forms an irreversible covalent bond with the cysteine-797 (C797) residue in the ATP-binding site of the EGFR kinase domain.[1][3][4] This action permanently blocks ATP-dependent phosphorylation of the receptor, thereby inhibiting the downstream signaling pathways that are critical for tumor cell proliferation and survival, most notably the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][3][4][6]

Signaling Pathway Inhibition

By binding to mutant forms of EGFR, osimertinib disrupts the aberrant signaling cascades that drive tumor growth.[6] It is highly effective against the T790M "gatekeeper" mutation, which confers resistance to earlier generation TKIs, as well as common activating mutations like L858R and exon 19 deletions.[4][6]

EGFR Signaling Pathway Inhibition by Osimertinib.

Preclinical Pharmacokinetics (PK)

Preclinical studies in mice, rats, and dogs have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of osimertinib. The drug is orally administered and shows wide tissue distribution.[7][8]

Absorption and Distribution

Following oral administration to rats, radiolabeled osimertinib was widely distributed, with the highest concentrations of radioactivity measured at 6 hours post-dose in most tissues.[7][8][9] Notably, osimertinib demonstrates significantly greater penetration of the mouse blood-brain barrier compared to earlier-generation TKIs like gefitinib (B1684475) and rociletinib, which is critical for treating brain metastases.[10] The mean volume of distribution at steady state is 918 L in humans, suggesting extensive tissue distribution.[5]

Metabolism and Excretion

Osimertinib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A.[7][8][9] Two pharmacologically active metabolites, AZ7550 and AZ5104, have been identified and circulate at concentrations approximately 10% of the parent compound.[5] Elimination occurs primarily through the feces (68%) with a smaller portion excreted in the urine (14%).[5] The estimated mean half-life is 48 hours.[5]

Table 1: Summary of Preclinical Pharmacokinetic Parameters

| Parameter | Species | Value | Notes |

| Time to Cmax | Human | ~6 hours | Median time to peak plasma concentration.[5] |

| Half-life (t½) | Human | ~48 hours | Population estimated mean half-life.[5] |

| Metabolism | Human, Rat, Dog | Primarily via CYP3A | Oxidation and dealkylation are the main pathways.[5][7] |

| Major Metabolites | Human | AZ7550, AZ5104 | Both are pharmacologically active.[5][11] |

| Route of Elimination | Human, Animals | Primarily Fecal | ~68% in feces, ~14% in urine in humans.[5][11] |

| Protein Binding | Human | ~95% | Highly bound to plasma proteins.[5] |

| Brain Penetration | Mouse | High | Markedly greater exposure in the brain vs. other TKIs.[10] |

Preclinical Pharmacodynamics (PD)

The pharmacodynamic activity of osimertinib has been demonstrated through potent in vitro inhibition of EGFR mutant cell lines and significant in vivo tumor regression in xenograft models.

In Vitro Potency

Osimertinib exhibits potent inhibitory activity against NSCLC cell lines harboring both EGFR-sensitizing and T790M resistance mutations, with significantly less activity against WT-EGFR cell lines. This selectivity underpins its favorable safety profile.

Table 2: In Vitro IC50 Values of Osimertinib in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (nM) for Proliferation Inhibition |

| PC-9 | Exon 19 deletion | 15.9[12] |

| H3255 | L858R | 8.6[12] |

| H1975 | L858R, T790M | 6.7 - 10[12][13] |

| A549 | EGFR Wild-Type | >1000 - 7,130[12][13] |

| Note: IC50 values are representative and can vary based on specific experimental conditions. |

In Vivo Efficacy

In preclinical xenograft models using NSCLC cell lines, osimertinib demonstrates robust, dose-dependent anti-tumor activity. It has shown the ability to induce sustained tumor regression in models with sensitizing mutations and the T790M resistance mutation.[3][14]

Table 3: In Vivo Efficacy of Osimertinib in NSCLC Xenograft Models

| Xenograft Model | EGFR Mutation Status | Dosing Regimen | Tumor Growth Inhibition (%) |

| PC-9 | Exon 19 deletion | 5 mg/kg, daily | Significant tumor regression[14] |

| H1975 | L858R, T790M | 25 mg/kg, daily | Complete and durable responses[14] |

| PC-9 Brain Mets | Exon 19 deletion | Clinically relevant doses | Sustained tumor regression[10] |

Experimental Protocols

Reproducibility in preclinical research is paramount. The following sections detail the standard methodologies used to evaluate the PK and PD of osimertinib.

In Vitro Cell Proliferation Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of osimertinib using a luminescence-based cell viability assay.

-

Cell Seeding : NSCLC cells (e.g., PC-9, H1975) are harvested and seeded into 96-well plates at a density of 3,000-5,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.[13]

-

Compound Treatment : A serial dilution of osimertinib is prepared in the appropriate culture medium. The medium in the cell plates is replaced with the medium containing various concentrations of the compound.

-

Incubation : Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.[15][16]

-

Viability Assessment : A cell viability reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.[3]

-

Data Acquisition : The luminescent signal is read using a plate reader.

-

Data Analysis : The data is normalized to vehicle-treated controls, and the IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.

In Vivo Xenograft Tumor Model

This protocol describes the use of a subcutaneous NSCLC xenograft model to assess the in vivo efficacy of osimertinib.[13]

Workflow for an in vivo NSCLC xenograft study.

-

Cell Implantation : Human NSCLC cells (e.g., NCI-H1975) are harvested from culture. A suspension of 1-5 x 10^6 cells, often mixed with a basement membrane extract like Matrigel, is injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[3][14]

-

Tumor Growth : Mice are monitored regularly for tumor formation. Tumor dimensions are measured with calipers, and tumor volume is calculated using the formula: Volume = 0.5 x (Length x Width²).[3][14]

-

Randomization and Treatment : When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.[13][14]

-

Compound Administration : Osimertinib is administered, typically via daily oral gavage, at specified doses (e.g., 5-25 mg/kg). The control group receives the vehicle solution.[13]

-

Efficacy Assessment : Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.[3][13]

-

Endpoint and Analysis : The study is terminated when tumors in the control group reach a defined size. The primary endpoint is Tumor Growth Inhibition (TGI), calculated to quantify treatment efficacy relative to the control.[3][14]

Conclusion

The preclinical data for osimertinib robustly demonstrate its intended mechanism of action and therapeutic potential. Its pharmacokinetic profile, characterized by good oral bioavailability, extensive tissue distribution (including the central nervous system), and a long half-life, supports a convenient once-daily dosing schedule. The pharmacodynamic data confirm its high potency and selectivity for clinically relevant EGFR mutations, translating to significant and durable tumor regression in in vivo models. These foundational preclinical studies provided a strong rationale for its clinical development and have been borne out by its success as a first-line and second-line therapy for patients with EGFR-mutated NSCLC.[2][17][18]

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 7. Metabolic Disposition of Osimertinib in Rats, Dogs, and Humans: Insights into a Drug Designed to Bind Covalently to a Cysteine Residue of Epidermal Growth Factor Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (Open Access) Metabolic Disposition of Osimertinib in Rats, Dogs, and Humans: Insights into a Drug Designed to Bind Covalently to a Cysteine Residue of Epidermal Growth Factor Receptor. (2016) | Paul A. Dickinson | 117 Citations [scispace.com]

- 10. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Advances in Targeted Therapy for Non-Small-Cell Lung Cancer: Current Progress and Future Directions [mdpi.com]

- 18. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Targeting Specificity of Trastuzumab for HER2-Positive Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the targeting specificity of Trastuzumab, a humanized monoclonal antibody, for Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer cells. The document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the evaluation of its therapeutic potential.

Introduction

Breast cancer is a heterogeneous disease, with the overexpression of the HER2 protein being a key driver of aggressive tumor growth in 20-30% of invasive breast cancers.[1][2] Trastuzumab (sold under the brand name Herceptin) is a cornerstone of targeted therapy for this subtype of breast cancer.[3] It is a recombinant humanized IgG1 monoclonal antibody that specifically targets the extracellular domain of the HER2 receptor.[4][5] This targeted approach has significantly improved outcomes for patients with HER2-positive breast cancer.[3][6] This guide delves into the specifics of Trastuzumab's interaction with HER2-positive cancer cells, providing a technical resource for the scientific community.

Mechanism of Action

Trastuzumab exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily centered on its high-affinity binding to the extracellular domain of the HER2 receptor.[5][7] This interaction leads to the inhibition of cancer cell proliferation and survival through two primary mechanisms:

-

Inhibition of HER2 Signaling Pathways: Trastuzumab binding to the HER2 receptor disrupts its ability to form active homodimers and heterodimers with other members of the ErbB family of receptors (e.g., EGFR/HER1, HER3, HER4).[5][8] This blockage inhibits the autophosphorylation of the intracellular tyrosine kinase domain, thereby attenuating downstream signaling cascades.[5] Key pathways that are inhibited include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the Mitogen-activated protein kinase (MAPK) pathway, which drives cell proliferation.[4][9] The inhibition of these pathways can lead to cell cycle arrest, primarily at the G1 phase.[10]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of the Trastuzumab antibody is recognized by immune effector cells, such as Natural Killer (NK) cells, which express Fc receptors (e.g., CD16).[4][9][11] This engagement triggers the release of cytotoxic granules from the immune cells, leading to the lysis of the HER2-overexpressing tumor cell.[9][11]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the binding affinity and in vitro efficacy of Trastuzumab.

Table 1: Binding Affinity of Trastuzumab to HER2 Receptor

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | ~5 nM | Scatchard Plot | [7] |

| Binding Free Energy (ΔGbind) | -11.0 ± 3.0 kcal·mol−1 | ELISA, SPR, ITC | [12] |

| Binding Free Energy (ΔGbind) | -13.7 kcal·mol−1 | Ligand Tracer Technique | [12] |

Table 2: In Vitro Efficacy of Trastuzumab in Breast Cancer Cell Lines

| Cell Line | HER2 Status | IC50 Value | Assay | Reference |

| MCF-7 | HER2-positive | ~15 µg/mL | MTT Assay | [13] |

| AMJ13 | Not Specified | 1780 µg/mL | MTT Assay | [14] |

| MDA-MB-453 | HER2-high | Significantly lower than MDA-MB-468 | MTT Assay | [15] |

| MDA-MB-468 | HER2-low | Significantly higher than MDA-MB-453 | MTT Assay | [15] |

| OE33 (Gastric) | HER2-positive | ~0.5 to ~1 µM | MTT Assay | [16] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Accurate determination of HER2 status is critical for patient selection for Trastuzumab therapy.[17] The two primary methods are Immunohistochemistry (IHC) and Fluorescence In Situ Hybridization (FISH).[17][18]

4.1.1. Immunohistochemistry (IHC)

-

Principle: IHC detects the overexpression of the HER2 protein on the surface of tumor cells using a specific antibody.[18]

-

Procedure:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.[19]

-

Antigen retrieval is performed to unmask the HER2 epitope, typically using heat-induced epitope retrieval (HIER).[20]

-

The slides are incubated with a primary antibody specific for HER2 (e.g., rabbit monoclonal 4B5).[20][21]

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.

-

A chromogenic substrate is applied, which reacts with the enzyme to produce a colored precipitate at the site of HER2 expression.

-

The slides are counterstained, dehydrated, and mounted.

-

-

Scoring: The staining intensity and the percentage of tumor cells with complete membrane staining are evaluated according to the ASCO/CAP guidelines.[21]

4.1.2. Fluorescence In Situ Hybridization (FISH)

-

Principle: FISH is a molecular cytogenetic technique used to detect amplification of the HER2 gene within the tumor cell nucleus.[17][23]

-

Procedure:

-

FFPE tissue sections are pretreated to allow probe access to the nuclear DNA.[17]

-

A fluorescently labeled DNA probe specific for the HER2 gene and a control probe for chromosome 17 (CEP17) are applied to the slides.

-

The probes and the target DNA are denatured and then allowed to hybridize.

-

The slides are washed to remove unbound probes and counterstained with a nuclear stain (e.g., DAPI).

-

The fluorescent signals are visualized using a fluorescence microscope.

-

-

Scoring: The ratio of the HER2 gene signals to the CEP17 signals is calculated in at least 20 tumor cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Procedure:

-

Breast cancer cells (both HER2-positive and HER2-negative) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of Trastuzumab (e.g., 1-1000 ng/mL) and incubated for a specified period (e.g., 24, 48, or 72 hours).[15]

-

An MTT solution is added to each well and incubated for 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.

-

-

Principle: This assay measures the ability of Trastuzumab to induce the lysis of target cancer cells by immune effector cells.[11]

-

Procedure:

-

HER2-positive target cells are labeled with a fluorescent dye (e.g., CFSE) or a radioactive isotope (e.g., 51Cr).[11][25]

-

The labeled target cells are incubated with Trastuzumab.

-

Effector cells (e.g., peripheral blood mononuclear cells or isolated NK cells) are added at various effector-to-target (E:T) ratios.[11]

-

The co-culture is incubated for several hours.

-

Cell lysis is quantified by measuring the release of the label from the target cells into the supernatant.

-

The percentage of specific lysis is calculated.

-

Visualizations

The following diagrams illustrate key concepts related to Trastuzumab's mechanism of action and experimental workflows.

Caption: Trastuzumab blocks HER2 signaling pathways.

Caption: Workflow for Antibody-Dependent Cellular Cytotoxicity (ADCC).

Caption: Decision logic for HER2 status testing.

Conclusion

Trastuzumab demonstrates a high degree of specificity for HER2-positive breast cancer cells, a characteristic that is fundamental to its clinical efficacy. This specificity is driven by its high-affinity binding to the HER2 receptor, leading to the dual mechanisms of signal pathway inhibition and immune-mediated cell killing. The quantitative data from in vitro and in vivo studies consistently support its potent and selective anti-tumor activity against cells that overexpress HER2. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of HER2-targeted therapies. A thorough understanding of the technical details presented herein is crucial for researchers and clinicians working to advance the treatment of HER2-positive breast cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]

- 6. ascopubs.org [ascopubs.org]

- 7. eurofins-viracorbiopharma.com [eurofins-viracorbiopharma.com]

- 8. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Frontiers | Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer [frontiersin.org]

- 10. Trastuzumab - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Trastuzumab Induces Apoptosis and Cell Cycle Arrest in Triple-Negative Breast Cancer, Suggesting Repurposing Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the influence of trastuzumab therapy on serum levels of HER-2 protein and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biotechrep.ir [biotechrep.ir]

- 16. mdpi.com [mdpi.com]

- 17. Standardization and optimization of fluorescence in situ hybridization (FISH) for HER-2 assessment in breast cancer: A single center experience - PMC [pmc.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. mayocliniclabs.com [mayocliniclabs.com]

- 20. leicabiosystems.com [leicabiosystems.com]

- 21. nordiqc.org [nordiqc.org]

- 22. astrazenecaconnect.net [astrazenecaconnect.net]

- 23. leicabiosystems.com [leicabiosystems.com]

- 24. ascopubs.org [ascopubs.org]

- 25. aacrjournals.org [aacrjournals.org]

A Comprehensive Technical Guide to the Chemical Properties and Stability of Cancer-Targeting Compound 1 (CTC-1)

This document provides an in-depth overview of the chemical properties and stability profile of the novel investigational agent, Cancer-Targeting Compound 1 (CTC-1). The information herein is intended for researchers, scientists, and drug development professionals engaged in the preclinical and early-phase clinical evaluation of CTC-1.

Introduction

This compound (CTC-1) is a potent and selective small molecule inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers. CTC-1 is being developed as a targeted therapy for tumors harboring activating mutations in the PIK3CA gene. This guide summarizes the fundamental chemical characteristics and stability data for CTC-1.

Chemical Properties

The key physicochemical properties of CTC-1 have been determined to support its development as a therapeutic agent. These properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(4-aminophenyl)-5-fluoro-1H-indole-7-carboxamide |

| Molecular Formula | C₁₅H₁₂FN₃O |

| Molecular Weight | 269.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 215-218 °C |

| Solubility (at 25 °C) | |

| DMSO | > 50 mg/mL |

| Ethanol | 5.2 mg/mL |

| Water | < 0.1 mg/mL |

| LogP | 2.85 |

| pKa | 8.2 (basic), 12.5 (acidic) |

Stability Profile

The stability of CTC-1 has been evaluated under various stress conditions to understand its degradation pathways and to establish appropriate storage and handling procedures.

The stability of CTC-1 in aqueous solutions at different pH values was assessed over a 48-hour period at 37 °C. The percentage of CTC-1 remaining was determined by HPLC.

| pH | % Remaining (24 hours) | % Remaining (48 hours) | Major Degradants |

| 2.0 | 98.5% | 96.8% | Amide hydrolysis |

| 7.4 | 99.8% | 99.5% | Not detected |

| 9.0 | 97.2% | 94.5% | Oxidative products |

The solid-state stability of CTC-1 was evaluated under thermal and photolytic stress conditions according to ICH guidelines.

| Condition | Duration | % Remaining | Observations |

| 60 °C | 14 days | 99.2% | No significant degradation |

| 40 °C / 75% RH | 30 days | 99.5% | Non-hygroscopic |

| Photostability (ICH Q1B Option 2) | 1.2 million lux hours | 98.9% | Slight discoloration |

Experimental Protocols

-

Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.

-

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Prepare buffer solutions at pH 2.0 (0.01 N HCl), pH 7.4 (phosphate-buffered saline), and pH 9.0 (borate buffer).

-

Prepare a 1 mg/mL stock solution of CTC-1 in DMSO.

-

Dilute the stock solution to a final concentration of 10 µg/mL in each buffer.

-

Incubate the solutions in a light-protected environment at 37 °C.

-

At specified time points (0, 24, and 48 hours), withdraw aliquots and immediately quench with an equal volume of mobile phase A.

-

Analyze the samples by the validated HPLC method to determine the percentage of CTC-1 remaining relative to the T=0 sample.

Visualizations

The following diagram illustrates the mechanism of action of CTC-1 within the PI3K/AKT/mTOR signaling pathway. CTC-1 selectively inhibits the p110α subunit of PI3K, thereby blocking the downstream signaling cascade that promotes cell growth and survival.

Caption: Mechanism of action of CTC-1 in the PI3K/AKT/mTOR signaling pathway.

The workflow for assessing the stability of CTC-1 under various stress conditions is depicted below. This systematic approach ensures that all potential degradation pathways are thoroughly investigated.

Methodological & Application

Application Note: Efficacy of Cancer-Targeting Compound 1 (CTC-1) in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical benefit, resistance often develops, commonly through the acquisition of a secondary T790M "gatekeeper" mutation.

Cancer-Targeting Compound 1 (CTC-1) is a third-generation, irreversible EGFR TKI designed to selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1][2][3] This application note describes the in vivo efficacy of CTC-1 in a xenograft mouse model using the NCI-H1975 human NSCLC cell line, which harbors both the L858R activating mutation and the T790M resistance mutation.[4]

Mechanism of Action

EGFR is a transmembrane receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, triggering downstream signaling cascades crucial for cell growth and proliferation, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[5][6][7][8] In NSCLC, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell division.[2][9] CTC-1 acts as an ATP-competitive inhibitor, covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR.[2] This irreversible binding blocks downstream signaling, thereby inhibiting cancer cell proliferation and survival.[2][10]

Figure 1: CTC-1 Mechanism of Action on the EGFR Signaling Pathway.

Materials and Methods

Cell Line and Culture

The human NCI-H1975 NSCLC cell line was obtained from ATCC. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Xenograft Mouse Model

All animal procedures were conducted in accordance with institutional guidelines. Female athymic nude mice (6-8 weeks old) were used for the study.[11] Each mouse was subcutaneously inoculated in the right flank with 5 x 10^6 NCI-H1975 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.[3]

Study Design

When tumors reached a mean volume of 150-200 mm³, mice were randomized into three groups (n=8 per group):

-

Vehicle Control: Administered daily by oral gavage.

-

CTC-1 (10 mg/kg): Administered daily by oral gavage.

-

CTC-1 (25 mg/kg): Administered daily by oral gavage.

Treatment was continued for 21 days. Tumor volumes and body weights were measured twice weekly.[11] Tumor volume was calculated using the formula: (Length x Width²) / 2.[3]

Figure 2: Experimental Workflow for the Xenograft Study.

Results

Tumor Growth Inhibition

CTC-1 demonstrated a dose-dependent anti-tumor efficacy. The high-dose group (25 mg/kg) showed significant tumor regression. The Tumor Growth Inhibition (TGI) was calculated at the end of the study on Day 21.

Table 1: Tumor Growth Inhibition (TGI) of CTC-1 in NCI-H1975 Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) on Day 0 (± SEM) | Mean Tumor Volume (mm³) on Day 21 (± SEM) | TGI (%) | P-value (vs. Vehicle) |

| Vehicle Control | - | 175.4 ± 15.2 | 1255.7 ± 110.3 | - | - |

| CTC-1 | 10 | 178.1 ± 14.9 | 488.2 ± 55.6 | 71.3% | < 0.01 |

| CTC-1 | 25 | 176.5 ± 16.1 | 95.3 ± 21.4 | 107.4%* | < 0.001 |

*A TGI value >100% indicates tumor regression.

Animal Body Weight

No significant body weight loss was observed in the CTC-1 treated groups compared to the vehicle control group, suggesting that the compound was well-tolerated at the tested doses.

Table 2: Mean Animal Body Weight Over the Course of the Study

| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) on Day 0 (± SEM) | Mean Body Weight (g) on Day 21 (± SEM) | Percent Change (%) |

| Vehicle Control | - | 22.5 ± 0.8 | 23.1 ± 0.9 | +2.7% |

| CTC-1 | 10 | 22.8 ± 0.7 | 22.9 ± 1.0 | +0.4% |

| CTC-1 | 25 | 22.6 ± 0.9 | 22.1 ± 0.8 | -2.2% |

Conclusion

This compound (CTC-1) demonstrates significant, dose-dependent anti-tumor activity in an NCI-H1975 NSCLC xenograft model, which harbors EGFR L858R/T790M mutations. The compound effectively induced tumor stasis at 10 mg/kg and significant tumor regression at 25 mg/kg. CTC-1 was well-tolerated with no significant impact on animal body weight. These results support the continued development of CTC-1 as a potent therapeutic agent for NSCLC patients with acquired resistance to first-generation EGFR TKIs.

Detailed Protocols

Protocol 1: NCI-H1975 Cell Culture and Preparation

-

Thawing Cells: Rapidly thaw a cryovial of NCI-H1975 cells in a 37°C water bath. Transfer contents to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium.

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer to a T-75 flask.

-

Incubation: Incubate at 37°C, 5% CO2. Change medium every 2-3 days.

-

Harvesting for Implantation: When cells reach 80-90% confluency, wash with sterile PBS, and detach using Trypsin-EDTA. Neutralize with complete medium and centrifuge.

-

Cell Counting: Resuspend the pellet in serum-free medium and count cells using a hemocytometer or automated cell counter. Adjust cell concentration to 5 x 10^7 cells/mL for implantation.

Protocol 2: Subcutaneous Xenograft Implantation

-

Preparation: On the day of implantation, place the required volume of cell suspension on ice. Thaw Matrigel on ice.

-

Mixing: In a sterile, pre-chilled tube, mix the cell suspension and Matrigel in a 1:1 ratio. Keep the mixture on ice to prevent solidification.

-

Anesthesia: Anesthetize the athymic nude mouse using isoflurane (B1672236) or another approved method.

-

Injection: Using a 27-gauge needle and a 1 mL syringe, draw up 200 µL of the cell/Matrigel mixture (contains 100 µL of cell suspension, i.e., 5 x 10^6 cells).

-

Implantation: Subcutaneously inject the 100 µL volume into the right flank of the mouse.

-

Recovery: Monitor the animal until it has fully recovered from anesthesia.

Protocol 3: CTC-1 Formulation and Administration

-

Formulation: Prepare the vehicle solution (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water).

-

CTC-1 Preparation: Weigh the required amount of CTC-1 powder. Create a homogenous suspension in the vehicle to achieve the final concentrations of 1.0 mg/mL (for the 10 mg/kg dose) and 2.5 mg/mL (for the 25 mg/kg dose), assuming a 10 mL/kg dosing volume.

-

Administration: Administer the prepared formulation or vehicle control to the mice daily via oral gavage using a proper-sized feeding needle. Ensure the volume is adjusted based on the most recent body weight measurement (e.g., a 22g mouse receives 220 µL).

Protocol 4: In-life Monitoring and Data Collection

-

Tumor Measurement: Twice per week, use digital calipers to measure the length (longest dimension) and width (perpendicular dimension) of the tumor. Record the measurements.

-

Body Weight: On the same days as tumor measurement, weigh each mouse using a calibrated scale and record the weight.

-

Health Monitoring: Perform daily health checks on the animals. Observe for any signs of distress, toxicity, or adverse reactions to the treatment.

-

Data Calculation:

-

Calculate tumor volume: V = (L x W²) / 2.

-

At the study endpoint, calculate %TGI using the formula: %TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 8. ClinPGx [clinpgx.org]

- 9. NCI-H1975 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 10. researchgate.net [researchgate.net]

- 11. insights.inotiv.com [insights.inotiv.com]

Application Notes & Protocols: Preparation of Onco-Target Compound-1 (OTC-1) for Cell Culture Experiments

Introduction

Onco-Target Compound-1 (OTC-1) is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase (MEK1/2). MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various human cancers, driving cell proliferation, survival, and differentiation. By inhibiting MEK, OTC-1 effectively blocks downstream signaling through ERK, leading to cell cycle arrest and apoptosis in tumor cells with activating mutations in BRAF or RAS.

These application notes provide detailed protocols for the preparation and use of OTC-1 in standard cell culture-based assays to evaluate its biological activity.

Mechanism of Action: The RAS/RAF/MEK/ERK Pathway

OTC-1 exerts its anti-tumor activity by binding to and inhibiting the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and activation of ERK1 and ERK2, their only known substrates. The subsequent inhibition of the ERK signaling cascade leads to the downregulation of key transcription factors and proteins involved in cell proliferation and survival.

Caption: OTC-1 inhibits MEK, blocking the RAS/RAF/MEK/ERK signaling pathway.

Quantitative Data Summary

The in vitro efficacy of OTC-1 was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) was determined following 72 hours of continuous exposure using a standard MTT cell viability assay.

| Cell Line | Cancer Type | Key Mutation | IC₅₀ (nM) |

| A375 | Malignant Melanoma | BRAF V600E | 8.5 |

| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.1 |

| HCT116 | Colorectal Carcinoma | KRAS G13D | 45.7 |

| MCF-7 | Breast Adenocarcinoma | PIK3CA E545K | > 10,000 |

| Panc-1 | Pancreatic Carcinoma | KRAS G12D | 98.3 |

Table 1: In vitro cell viability IC₅₀ values for OTC-1 across various cancer cell lines. Data demonstrate high potency in cell lines with BRAF mutations.

Experimental Protocols

4.1. Preparation of OTC-1 Stock Solution

Proper preparation of the compound stock solution is critical for accurate and reproducible experimental results.

-

Materials:

-

Onco-Target Compound-1 (OTC-1) powder (MW: 485.5 g/mol )

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile 1.5 mL microcentrifuge tubes

-

-

Protocol:

-

Allow the OTC-1 vial to equilibrate to room temperature before opening.

-

To prepare a 10 mM stock solution , add 206 µL of DMSO to 1 mg of OTC-1 powder.

-

Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication may assist with dissolution.

-

Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

-

4.2. Protocol for Cell Viability (MTT) Assay

This protocol determines the concentration of OTC-1 that inhibits cell growth by 50% (IC₅₀).

-

Materials:

-

Cancer cell lines of interest (e.g., A375, HCT116)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

96-well flat-bottom cell culture plates

-

OTC-1 stock solution (10 mM in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO, reagent grade

-

-

Protocol:

-

Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Dilution: Prepare a serial dilution of OTC-1 in complete growth medium. A typical starting concentration is 20 µM, diluted 1:3 down a series of 8 points. Include a "vehicle control" well containing only DMSO at the same final concentration as the highest OTC-1 dose (typically ≤ 0.1%).

-

Cell Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells and plot the results as percent viability versus log[concentration]. Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value.

-

4.3. Protocol for Western Blot Analysis of ERK Phosphorylation

This protocol verifies that OTC-1 is engaging its target by measuring the phosphorylation status of its downstream substrate, ERK.

Caption: Workflow for Western Blot analysis to detect p-ERK inhibition by OTC-1.

-

Protocol:

-

Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat cells with 100 nM OTC-1 or vehicle (DMSO) for 2 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (20 µ g/lane ), add Laemmli buffer, boil for 5 minutes, and load onto a 10% polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: A significant decrease in the p-ERK signal (normalized to total ERK or Actin) in the OTC-1 treated lane compared to the vehicle control confirms target engagement.

-

Measuring Cellular Uptake of Cancer-Targeting Compound 1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the cellular uptake of "Cancer-Targeting Compound 1," a novel therapeutic agent designed for selective delivery to cancer cells. The following sections offer comprehensive methodologies for quantifying compound uptake, alongside data presentation and visualization tools to facilitate experimental design and interpretation.

Introduction

The efficacy of "this compound" is critically dependent on its efficient internalization by target cancer cells. Accurate measurement of cellular uptake is therefore a fundamental step in the preclinical evaluation of this compound. This document outlines four widely used techniques for quantifying cellular uptake: Flow Cytometry, Fluorescence Microscopy, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), and Radiometric Assays. Each section includes a detailed protocol, a summary of quantitative data in a tabular format, and a visual representation of the experimental workflow or relevant biological pathway.

Flow Cytometry

Flow cytometry is a high-throughput technique that measures the fluorescence of individual cells, enabling the rapid and quantitative assessment of cellular uptake of fluorescently labeled "this compound".[1][2]

Application Note:

This method is ideal for screening multiple concentrations of Compound 1 or evaluating uptake kinetics over time. It provides statistically robust data by analyzing a large population of cells. The protocol can be adapted for suspension and adherent cell lines. For non-fluorescent compounds, conjugation with a suitable fluorophore is necessary.

Quantitative Data Summary:

| Cell Line | Compound 1 Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) |

| MCF-7 | 1 | 4 | 1500 ± 120 | 85 ± 5 |

| A549 | 1 | 4 | 1250 ± 98 | 78 ± 7 |

| HeLa | 1 | 4 | 1800 ± 150 | 92 ± 4 |

| MCF-7 | 5 | 4 | 7500 ± 550 | 98 ± 2 |

| A549 | 5 | 4 | 6800 ± 490 | 95 ± 3 |

| HeLa | 5 | 4 | 8900 ± 620 | 99 ± 1 |

Data are representative and should be generated for each specific experimental condition.

Experimental Protocol:

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Fluorescently-labeled "this compound"

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that allows for logarithmic growth during the experiment.[3] Incubate overnight to allow for cell attachment.

-

Compound Incubation: Prepare various concentrations of fluorescently-labeled "this compound" in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for the desired time period (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.

-

Cell Harvesting (for adherent cells):

-

Wash the cells twice with ice-cold PBS to remove any unbound compound.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a falcon tube.

-

-

Cell Preparation:

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[4]

-

Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

-

-

Flow Cytometry Analysis:

-

Transfer the cell suspension to flow cytometry tubes.

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the chosen fluorophore.

-

Use untreated cells as a negative control to set the gate for background fluorescence.

-

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells for each sample.

Experimental Workflow:

References

- 1. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]

- 4. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Western Blot Analysis of Downstream Targets of "Cancer-Targeting Compound 1"

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing western blot analysis to investigate the molecular effects of a novel therapeutic candidate, "Cancer-Targeting Compound 1," on cancer cells. The protocol covers the entire workflow from cell treatment and lysate preparation to protein detection and quantitative analysis, enabling the elucidation of the compound's mechanism of action.

Introduction

Western blotting is a cornerstone technique in cancer research and drug development for detecting and quantifying specific proteins in complex biological samples.[1] It is an invaluable method for characterizing the mechanism of action of novel anti-cancer agents by analyzing their effects on signaling pathways, protein expression levels, and post-translational modifications.[2] This protocol offers a comprehensive guide to assess the impact of "this compound" on key downstream signaling proteins involved in cell proliferation and apoptosis.

Hypothetical Signaling Pathway Targeted by Compound 1

Many anti-cancer agents function by inhibiting critical signaling pathways that drive cancer cell growth and survival.[2] The diagram below illustrates a hypothetical pathway where "this compound" inhibits the mTOR (mammalian target of rapamycin) signaling cascade, a central regulator of cell metabolism, growth, and proliferation, leading to the induction of apoptosis.[3][4] Key downstream markers of mTORC1 activity include the phosphorylation of p70S6 Kinase (p70S6K) and 4E-BP1.[5][6] Inhibition of this pathway can lead to the activation of apoptotic machinery, marked by the cleavage of Caspase-3 and its substrate, PARP.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. medium.com [medium.com]

- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. benchchem.com [benchchem.com]

Application Note: Visualizing Target Engagement of Cancer-Targeting Compound 1 (CTC1) via Immunofluorescence

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cancer-Targeting Compound 1 (CTC1) is a novel small molecule inhibitor designed to target OncoKinase X (OKX), a serine/threonine kinase implicated in the proliferation and survival of various cancer cell types. Overexpression and aberrant activation of OKX are correlated with poor prognosis. CTC1 is designed to bind to the ATP-binding pocket of OKX, inhibiting its downstream signaling. A critical step in the preclinical validation of CTC1 is to confirm its engagement with the intracellular target, OKX, and to understand if this engagement alters the protein's subcellular localization. Immunofluorescence (IF) is a powerful imaging technique used to visualize the localization of specific proteins within a cell.[1][2] This application note provides a detailed protocol for using immunocytochemistry (ICC) to visualize and quantify the subcellular localization of OKX in cancer cells in response to CTC1 treatment.

Principle of the Assay

The immunofluorescence protocol relies on the specific binding of a primary antibody to the target protein, OKX. A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody, amplifying the signal.[2] This allows for the visualization of OKX using fluorescence microscopy. Cell nuclei are counterstained with DAPI to orient the viewer and facilitate compartmental analysis.[2] By comparing the fluorescence patterns in control versus CTC1-treated cells, researchers can determine changes in OKX localization and relative abundance in different subcellular compartments.[1][3]

Detailed Experimental Protocol

This protocol is optimized for adherent human breast cancer cells (e.g., MCF-7) cultured on glass coverslips.

I. Materials and Reagents

-

Cells: MCF-7 or other suitable cancer cell line expressing OncoKinase X.

-

Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Coverslips: Sterile glass coverslips (12 mm diameter) placed in a 24-well plate. Poly-L-lysine coating is recommended for enhanced cell adhesion.

-

Compound: this compound (CTC1), 10 mM stock in DMSO.

-

Control: Vehicle control (DMSO).

-

Primary Antibody: Rabbit anti-OncoKinase X (anti-OKX) polyclonal antibody.

-

Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, conjugated with a bright fluorophore (e.g., Alexa Fluor 488).

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole), 1 mg/mL stock.

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.[4]

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS.[4]

-

Wash Buffer: 0.1% Tween-20 in PBS (PBS-T).

-

Antifade Mounting Medium: ProLong™ Gold Antifade Mountant.[5]

-

Phosphate-Buffered Saline (PBS), pH 7.4.

II. Step-by-Step Procedure

A. Cell Seeding and Treatment

-

Sterilize glass coverslips and place one in each well of a 24-well plate.[6]

-

Seed MCF-7 cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.[6]

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat the cells with the desired concentration of CTC1 (e.g., 1 µM) or an equivalent volume of DMSO (vehicle control).

-

Incubate for the desired treatment duration (e.g., 6 hours).

B. Cell Fixation and Permeabilization

-

Gently aspirate the culture medium.

-